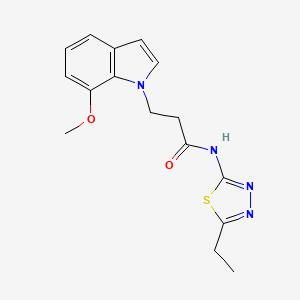

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

CAS No.:

Cat. No.: VC14774344

Molecular Formula: C16H18N4O2S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N4O2S |

|---|---|

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide |

| Standard InChI | InChI=1S/C16H18N4O2S/c1-3-14-18-19-16(23-14)17-13(21)8-10-20-9-7-11-5-4-6-12(22-2)15(11)20/h4-7,9H,3,8,10H2,1-2H3,(H,17,19,21) |

| Standard InChI Key | IDAOCBXTIUDVIL-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C(=CC=C3)OC |

Introduction

Structural Elucidation and Molecular Characteristics

The compound features a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position, connected via a propanamide linker to a 7-methoxyindole group. The thiadiazole ring contributes to its electron-deficient aromatic system, enhancing reactivity in nucleophilic substitution and condensation reactions . The indole moiety, a privileged structure in drug discovery, introduces planar aromaticity and hydrogen-bonding capabilities, which are critical for interactions with biological targets .

Molecular Formula: C₁₅H₁₆N₄O₂S

Molecular Weight: 316.38 g/mol

SMILES Notation: CCc1nnc(NC(CCn2ccc3cccc(c23)OC)=O)s1

Key structural features include:

-

Thiadiazole Ring: A five-membered heterocycle with two nitrogen atoms and one sulfur atom, known for stabilizing charge-transfer interactions .

-

7-Methoxyindole: The methoxy group at the 7-position enhances lipid solubility and may influence binding to hydrophobic enzyme pockets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Formation of the Thiadiazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

-

Indole Functionalization: Introduction of the methoxy group via Friedel-Crafts alkylation or nucleophilic aromatic substitution .

-

Linker Assembly: Coupling the thiadiazole and indole moieties using carbodiimide-mediated amide bond formation .

Example Reaction Scheme:

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 198–202°C (predicted) |

| LogP (Partition Coefficient) | 2.8 ± 0.3 |

| Solubility | Low in water; soluble in DMSO, DMF |

Biological Activity and Mechanisms

Enzyme Inhibition

The thiadiazole moiety is associated with inhibition of carbonic anhydrase and cyclooxygenase-2 (COX-2), while indole derivatives often target serotonin receptors and tubulin polymerization . Analogues such as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibit potent 5-HT₆ receptor agonism (IC₅₀ = 4 nM) , suggesting similar potential for the subject compound.

Comparative Analysis with Structural Analogues

The subject compound’s hybrid structure may synergize the pharmacological profiles of its components, though empirical validation is required.

Future Directions and Applications

Therapeutic Prospects

-

Neurodegenerative Diseases: Thiadiazole-based MAO inhibitors (e.g., TV3326) show neuroprotective effects in Parkinson’s models .

-

Oncology: Indole-thiadiazole hybrids could exploit dual mechanisms of tubulin disruption and kinase inhibition.

Research Gaps

-

ADME/Toxicity Profiles: No data exist on bioavailability or metabolic pathways.

-

Target Specificity: Computational docking studies are needed to predict binding affinities for receptors like 5-HT₆ or EGFR.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume